Comprehensive Technical Guide to 3-Amino-4-methylpentanoic Acid Hydrochloride: Synthesis, Stereochemistry, and Peptidomimetic Applications
Comprehensive Technical Guide to 3-Amino-4-methylpentanoic Acid Hydrochloride: Synthesis, Stereochemistry, and Peptidomimetic Applications
Executive Summary
In the landscape of modern drug discovery and peptidomimetics, overcoming the poor pharmacokinetic profiles of natural α -peptides is a paramount challenge. 3-Amino-4-methylpentanoic acid hydrochloride —a non-natural β3 -amino acid—serves as a critical building block for engineering proteolytically stable, structurally defined foldamers[1].
As a Senior Application Scientist, I frequently encounter confusion regarding this compound's nomenclature and synthetic integration. This whitepaper deconstructs the chemical identity of 3-amino-4-methylpentanoic acid, details its mechanistic advantages in forming 14-helix secondary structures, and provides field-proven, self-validating protocols for its synthesis and incorporation via Solid-Phase Peptide Synthesis (SPPS).
Nomenclature Resolution & Chemical Identity
A persistent point of confusion in commercial catalogs is the dual nomenclature of this compound, which is simultaneously referred to as β -homovaline and β -leucine . This dual identity stems from its dual origins—one synthetic, one biological[2]:
-
The Synthetic Origin ( β -Homovaline): When synthesizing this compound via the Arndt-Eistert homologation of L-Valine (2-amino-3-methylbutanoic acid), a methylene ( −CH2− ) group is inserted into the backbone. The resulting homologue is logically termed β -homovaline[3].
-
The Biological Origin ( β -Leucine): In human and microbial metabolism, L-Leucine (2-amino-4-methylpentanoic acid) undergoes enzymatic isomerization via leucine 2,3-aminomutase, shifting the amino group from the C2 ( α ) to the C3 ( β ) position. The resulting positional isomer is termed β -leucine[2].
Structurally, both pathways yield the exact same molecule: 3-amino-4-methylpentanoic acid .
Quantitative Chemical Properties
| Property | Value |
| Chemical Name | 3-Amino-4-methylpentanoic acid hydrochloride |
| Molecular Formula | C6H14ClNO2 ( C6H13NO2⋅HCl ) |
| Molecular Weight | 167.63 g/mol |
| CAS Number (Unspecified Stereocenter) | 80914-40-5[4] |
| CAS Number (3S-isomer / L- β -homovaline) | 402587-64-8[5] |
| CAS Number (3R-isomer / D- β -homovaline) | 219310-09-5[6] |
| Endogenous Precursor | L-Leucine (via Leucine 2,3-aminomutase)[2] |
| Synthetic Precursor | Valine (via Arndt-Eistert homologation)[3] |
Mechanistic Role in Peptidomimetics
The incorporation of 3-amino-4-methylpentanoic acid into peptide sequences is not merely a structural novelty; it is a calculated pharmacokinetic strategy.
Natural α -peptides are rapidly degraded by proteases. By introducing a β3 -amino acid, we alter the backbone registry. Proteolytic enzymes (such as pepsin or trypsin) are highly stereoselective and regioselective; they require precise spatial alignment of the α -amide bond within their catalytic triads. The additional methylene carbon in 3-amino-4-methylpentanoic acid disrupts this alignment, conferring near-total resistance to enzymatic cleavage[1].
Furthermore, oligomers of β3 -amino acids predictably fold into 14-helices —a secondary structure stabilized by hydrogen bonds between the amide proton at position i and the carbonyl oxygen at position i+2 ( N−H(i)→O=C(i+2) )[1]. This predictable folding allows researchers to design cationic β -peptides with potent antimicrobial and antiviral properties (e.g., against HSV-1)[1].
Caption: Mechanistic advantages of β-amino acid incorporation in peptide drug design.
Synthesis via Arndt-Eistert Homologation
To generate 3-amino-4-methylpentanoic acid de novo, the Arndt-Eistert homologation remains the gold standard, as it perfectly preserves the stereochemical integrity of the starting α -amino acid[7].
The process begins with the activation of an N-protected amino acid (e.g., Boc-Val-OH) into a mixed anhydride. This intermediate is reacted with diazomethane to yield an α -diazoketone[7]. The critical step is the Wolff Rearrangement , where the diazoketone is subjected to thermal, catalytic ( Ag+ ), or photochemical (365 nm UV) conditions to extrude nitrogen gas and form a highly reactive ketene intermediate[3]. Subsequent trapping of the ketene with water yields the homologated β -amino acid[3].
Caption: Synthetic workflow of Arndt-Eistert homologation for β-amino acid generation.
Experimental Protocol: Fmoc-SPPS Integration
Coupling β -amino acids during Solid-Phase Peptide Synthesis (SPPS) requires protocol adjustments. The additional rotational degrees of freedom and the steric bulk of the isopropyl side chain at the β -position significantly slow down coupling kinetics.
The following is a self-validating protocol for coupling Fmoc-3-amino-4-methylpentanoic acid.
Materials Required
-
Resin: Rink Amide AM resin (loading ~0.6 mmol/g).
-
Amino Acid: Fmoc-(3S)-3-amino-4-methylpentanoic acid (CAS 172695-33-9 for the Fmoc-protected derivative).
-
Activators: HATU, DIPEA.
-
Solvents: DMF (Peptide Synthesis Grade), DCM.
Step-by-Step Methodology
-
Resin Swelling: Weigh out 0.1 mmol of Rink Amide resin. Swell in 5 mL of DMF for 30 minutes at room temperature.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.
-
Repeat treatment for 15 minutes. Drain and wash with DMF (5 × 1 min).
-
Self-Validation Check: Perform a Kaiser test. A deep blue color confirms the successful exposure of primary amines.
-
-
Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-3-amino-4-methylpentanoic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of DIPEA. The solution will turn pale yellow. Stir for 2 minutes to form the active OAt ester.
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 120 minutes . (Note: Standard α -amino acids require 30-45 mins; the extended time is mandatory here to overcome β -steric hindrance).
-
Drain and wash with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Self-Validation Check: Perform a Kaiser test. A colorless/yellow bead confirms >99% coupling efficiency. If slightly blue, repeat step 3 and 4 (double coupling).
-
-
Cleavage: Treat the dried resin with 5 mL of Cleavage Cocktail (TFA/TIS/H2O at 95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Precipitation: Filter the cleavage solution directly into 20 mL of cold diethyl ether ( −20∘ C). Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the peptide pellet twice more with cold ether.
Analytical Validation
To confirm the successful synthesis and purity of the resulting β -peptide, utilize the following analytical parameters:
-
RP-HPLC: Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm). Run a linear gradient of 5% to 95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20 minutes at a flow rate of 1.0 mL/min. UV detection at 214 nm (amide bond absorption).
-
ESI-MS (Electrospray Ionization Mass Spectrometry): Operate in positive ion mode. The incorporation of 3-amino-4-methylpentanoic acid adds a residue mass of 113.16 Da to the peptide chain (compared to 99.13 Da for standard Valine, confirming the successful +CH2 homologation).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11557348, 3-Amino-4-methylpentanoic acid hydrochloride." PubChem, [Link]4].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 51358227, (3S)-3-amino-4-methylpentanoic acid hydrochloride." PubChem, [Link]5].
-
ChemRxiv / American Chemical Society. "Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade." ACS Publications, [Link]3].
-
American Society for Microbiology. "Inhibition of Herpes Simplex Virus Type 1 Infection by Cationic β-Peptides." Antimicrobial Agents and Chemotherapy, [Link]1].
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Amino-4-methylpentanoic acid hydrochloride | C6H14ClNO2 | CID 11557348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S)-3-amino-4-methylpentanoic acid hydrochloride | C6H14ClNO2 | CID 51358227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
